molecular formula C7H10ClN3 B1609791 2-(2-Aminoethylamino)-5-chloropyridine CAS No. 92992-92-2

2-(2-Aminoethylamino)-5-chloropyridine

Cat. No. B1609791
CAS RN: 92992-92-2
M. Wt: 171.63 g/mol
InChI Key: LNGKMPCTLNPZHX-UHFFFAOYSA-N
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Description

2-(2-Aminoethylamino)-5-chloropyridine, commonly known as ACEPy, is a pyridine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a versatile building block that has been used in the synthesis of various bioactive molecules.

Scientific Research Applications

Silane Coupling Agent

2-(2-Aminoethylamino)-5-chloropyridine: can act as a silane coupling agent . This application is crucial in promoting adhesion between organic and inorganic materials. It’s often used in coatings, adhesives, and composites to enhance the bond strength and durability of the interface .

Adhesives and Sealant Chemical

This compound is also employed as a chemical in adhesives and sealants. Its properties help in improving the performance of adhesives, providing better adhesion, and resistance to environmental degradation. This makes it suitable for use in various industrial and construction applications .

Paint Additive and Coating Additive

As a paint and coating additive, 2-(2-Aminoethylamino)-5-chloropyridine contributes to the improvement of paint properties such as adhesion, color retention, and resistance to water and chemicals. It’s an important component in the formulation of paints and coatings that are exposed to harsh conditions .

Petroleum Production

In the petroleum industry, this compound plays a significant role. It’s used in the production process to enhance the efficiency of oil recovery and to act as a corrosion inhibitor, which helps in protecting the infrastructure used in oil extraction and processing .

Water Treatment Agent

The compound has been studied for its potential as a green water treatment agent . It shows promise in inhibiting the formation of calcium scales, which is a common problem in industrial water systems. Its effectiveness in scale inhibition can lead to more sustainable water treatment processes .

Chromatography and Mass Spectrometry

Lastly, 2-(2-Aminoethylamino)-5-chloropyridine can be utilized in chromatography and mass spectrometry applications. It can serve as a component in the preparation of samples or in the modification of surfaces to improve the analysis and separation of complex mixtures .

properties

IUPAC Name

N'-(5-chloropyridin-2-yl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3/c8-6-1-2-7(11-5-6)10-4-3-9/h1-2,5H,3-4,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGKMPCTLNPZHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80472089
Record name 2-(2-AMINOETHYLAMINO)-5-CHLOROPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Aminoethylamino)-5-chloropyridine

CAS RN

92992-92-2
Record name 2-(2-AMINOETHYLAMINO)-5-CHLOROPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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